molecular formula C9H6Cl3NO3 B2571311 2-[(Trichloroacetyl)amino]benzoic acid CAS No. 4257-77-6

2-[(Trichloroacetyl)amino]benzoic acid

Cat. No.: B2571311
CAS No.: 4257-77-6
M. Wt: 282.5
InChI Key: GOSZJLQYUNNOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Trichloroacetyl)amino]benzoic acid is a chemical compound with the molecular formula C9H6Cl3NO3. It is known for its unique structure, which includes a trichloroacetyl group attached to an amino group on the benzoic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trichloroacetyl)amino]benzoic acid typically involves the reaction of trichloroacetic anhydride with anthranilic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(Trichloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Trichloroacetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Trichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloroacetyl group is known to interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-3-chlorobenzoic acid

Comparison: Compared to these similar compounds, 2-[(Trichloroacetyl)amino]benzoic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,2,2-trichloroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZJLQYUNNOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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